4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol
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Description
Synthesis and Pharmacological Evaluation
The synthesis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) has been explored due to their potential interaction with a novel neuromodulatory sigma-like receptor. These compounds have been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, which is indicative of their ability to modulate dopamine function. The pharmacological evaluation of these compounds revealed that their activity could be blocked by BMY-14802, a putative sigma-receptor antagonist, suggesting that they act on a unique receptor type. The stereoselectivity of these compounds, particularly the (1R,3S)-(-)-isomer, further supports the presence of a novel binding site with potential therapeutic applications in conditions requiring dopamine modulation .
Determination in Plasma by HPLC
The determination of (E)-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-(1-methyl-2-phenylethenyl)naphthalene and its phenolic metabolite has been achieved through a high-performance liquid chromatography (HPLC) assay. This method involves plasma protein precipitation, extraction into methyl tert-butyl ether, and analysis by reversed-phase HPLC. The assay demonstrates high recovery rates for both compounds across different species' plasma and has been utilized in pharmacokinetic studies in dogs and rats. The sensitivity of the assay is notable, with a limit of 20 ng/ml, making it a valuable tool for monitoring these compounds in biological systems .
Conformational and Spectroscopic Analysis
The molecular structure of 6-methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) has been extensively studied using both experimental and theoretical approaches. Techniques such as FT-IR, FT-Raman, UV-VIS, and NMR spectroscopy, along with molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and HOMO-LUMO analysis, have been employed. These studies have provided a comprehensive understanding of the vibrational assignments and conformational stability of MTHN. The potential energy surface scans of the CH3 group have elucidated the complex conformational interchanges that occur within the molecule, offering insights into its chemical behavior and properties .
Scientific Research Applications
Antimicrobial and Antioxidant Applications
- Natural Product-based Antimicrobials: Research has indicated that compounds related to "4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol" show promise as natural product-based antimicrobial food preservatives. These compounds exhibit significant antimicrobial activity against a wide range of bacteria, yeasts, and fungi, including pathogenic and non-pathogenic organisms. Their effectiveness as antioxidants is equal to or superior to commonly used antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Galal, 2006).
Anticancer Applications
- Secondary Metabolites in Cancer Treatment: Secondary metabolites from plants, including tetrahydronaphthalene derivatives, have been studied for their antiallergic, antihypotensive, antitumor, antinociceptive, antioxidant, antimicrobial, and antifungal activities. Such compounds have shown potential in the creation of new effective drugs due to their diverse biological activities (Zolotykh et al., 2022).
Neuroprotective Applications
- Alzheimer’s Disease Treatment: Research on curcumin and its analogues, including phenolic hydroxyl group-containing compounds, has focused on their therapeutic, preventive, and diagnostic applications in Alzheimer’s disease. These compounds inhibit amyloid-β peptide aggregation and have been highlighted for their promising role in diagnostic imaging of Alzheimer’s disease (Chainoglou & Hadjipavlou-Litina, 2020).
Analytical and Industrial Importance
- Lignin Acidolysis and Chemical Synthesis: Studies on the acidolysis of lignin model compounds and the synthesis of raspberry ketone demonstrate the relevance of phenolic compounds in synthetic organic chemistry and potential industrial applications. These works underscore the utility of phenolic compounds in selective organic synthesis and lignin valorization (Yokoyama, 2015); (Tateiwa & Uemura, 1997).
Environmental Implications
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants: The environmental presence and human exposure to synthetic phenolic antioxidants, including their transformation products, have raised concerns regarding their potential hepatic toxicity and endocrine-disrupting effects. Further research into novel SPAs with lower toxicity and migration ability is recommended to mitigate environmental pollution (Liu & Mabury, 2020).
properties
IUPAC Name |
4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALGQALXWQQPQ-GGAORHGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648757 |
Source
|
Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
CAS RN |
14089-22-6 |
Source
|
Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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